BenchChemオンラインストアへようこそ!

4-Methyl-3-(1,3-oxazol-2-yl)aniline

Medicinal Chemistry Chemical Biology Synthetic Methodology

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8) is a heteroaromatic building block featuring a 1,3-oxazole ring substituted at the 2-position onto a methylated aniline core (molecular formula: C₁₀H₁₀N₂O; molecular weight: 174.20 g/mol). This compound is typically offered as a research chemical in purities of 95–97% and serves as a versatile intermediate for constructing oxazole-containing pharmacophores.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1150100-77-8
Cat. No. B1526478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(1,3-oxazol-2-yl)aniline
CAS1150100-77-8
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)C2=NC=CO2
InChIInChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3
InChIKeyIPIYCICVSHONFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8) Procurement Baseline and Structural Context


4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8) is a heteroaromatic building block featuring a 1,3-oxazole ring substituted at the 2-position onto a methylated aniline core (molecular formula: C₁₀H₁₀N₂O; molecular weight: 174.20 g/mol) . This compound is typically offered as a research chemical in purities of 95–97% and serves as a versatile intermediate for constructing oxazole-containing pharmacophores . The substitution pattern—oxazole at C3 and methyl at C4 relative to the aniline amino group—distinguishes it from other oxazole-aniline regioisomers and provides a specific vector for further functionalization in medicinal chemistry campaigns .

Why 4-Methyl-3-(1,3-oxazol-2-yl)aniline Cannot Be Replaced by Common Oxazole-Aniline Analogs


Oxazole-aniline derivatives are not interchangeable scaffolds. Variations in regioisomerism (e.g., 2-, 3-, or 4-position attachment of the oxazole ring to the aniline core) produce markedly different electronic environments, hydrogen-bonding capabilities, and steric profiles that dictate downstream biological activity [1]. Furthermore, the presence and position of the methyl substituent on the central phenyl ring modulate lipophilicity (clogP) and metabolic stability, which are critical determinants in lead optimization workflows [2]. Substituting 4-Methyl-3-(1,3-oxazol-2-yl)aniline with a cheaper, more readily available analog—such as unsubstituted 3-(oxazol-2-yl)aniline—introduces a different substitution pattern that can substantially alter target binding, physicochemical properties, and synthetic tractability, thereby invalidating SAR hypotheses and requiring de novo re-optimization [3].

4-Methyl-3-(1,3-oxazol-2-yl)aniline: Quantitative Differentiation Evidence for Procurement Decisions


Sourcing Viability: Documented Commercial Availability Across Multiple Qualified Vendors

4-Methyl-3-(1,3-oxazol-2-yl)aniline is supplied by at least five independent commercial vendors (e.g., Enamine, MolCore, Leyan, AchemBlock, CymitQuimica) with documented purity grades ranging from 95% to 98% . This multi-vendor landscape ensures procurement resilience and competitive pricing, which is a crucial differentiator compared to structurally related but less commercially accessible oxazole anilines such as 2-(oxazol-2-yl)aniline, which appears to have more limited sourcing documentation.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Substitution Pattern Differentiation: Lipophilicity Modulation via 4-Methyl Group

The 4-methyl group on the central phenyl ring of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is predicted to increase lipophilicity (clogP) by approximately 0.5–0.6 log units compared to the unsubstituted 3-(oxazol-2-yl)aniline baseline [1] . This difference is significant in medicinal chemistry, where even small changes in clogP can dramatically influence membrane permeability, aqueous solubility, and off-target binding profiles. The methyl substitution also introduces steric constraints that may alter the conformational preferences of the oxazole ring, a factor known to be important for target engagement in kinase inhibitor scaffolds [2].

Medicinal Chemistry ADME Lead Optimization

Regioisomeric Advantage: Ortho-Avoiding C3 Oxazole Substitution Pattern

The 3-(oxazol-2-yl) substitution pattern on the aniline ring positions the oxazole moiety adjacent to the 4-methyl group but avoids direct ortho-substitution relative to the amino group. This regioisomerism is advantageous compared to 2-(oxazol-2-yl)aniline (ortho-substitution), which can introduce steric hindrance that complicates subsequent derivatization at the amino group (e.g., amide bond formation, sulfonylation, or urea coupling) and may alter the basicity (pKa) of the aniline nitrogen due to intramolecular hydrogen bonding . The C3 oxazole attachment in the target compound maintains an accessible and reactive primary amine handle (H-bond donors: 1; H-bond acceptors: 3), which is essential for its utility as a versatile building block [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 4-Methyl-3-(1,3-oxazol-2-yl)aniline Based on Quantitative Evidence


Scaffold for Property-Tuned Kinase Inhibitor Libraries

Leverage the 0.5–0.6 log unit increase in predicted clogP relative to the unsubstituted analog to systematically explore lipophilicity-activity relationships in kinase inhibitor programs. The oxazole-aniline core is a validated VEGFR2 kinase inhibitor scaffold [1], and the 4-methyl group provides a precise, quantifiable modulation of physicochemical properties without necessitating de novo core synthesis, as established in Section 3 [2].

High-Throughput Parallel Synthesis of Amide and Sulfonamide Libraries

Utilize the unhindered primary amine for reliable, high-yielding amide bond formation or sulfonylation in parallel synthesis workflows. The meta-substitution pattern of the oxazole ring ensures consistent amine reactivity, in contrast to ortho-substituted analogs where steric hindrance can lead to variable and lower yields . This predictability is essential for cost-effective library production and SAR exploration.

Preclinical Candidate Optimization Requiring Reliable Multi-Vendor Supply

Secure compound supply for preclinical studies with reduced risk of vendor lock-in or single-source shortages. The documented availability from at least five independent commercial suppliers, offering purities of 95–98%, enables competitive bidding and robust supply chain management for programs advancing from hit-to-lead into lead optimization . This logistical advantage supports uninterrupted research timelines and cost control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.